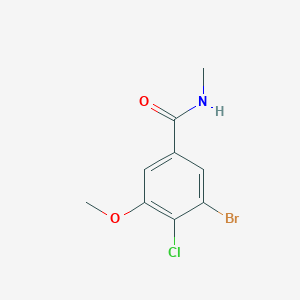![molecular formula C33H43N3 B3177679 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine CAS No. 204203-14-5](/img/structure/B3177679.png)
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine
Descripción general
Descripción
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine is a chemical compound with the formula C33H43N3 . It is a pale yellow powder and is usually stored under inert gas (nitrogen or argon) at 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 481.72 g/mol . The exact molecular structure would require more detailed information or a visual representation, which is not available in the search results.Chemical Reactions Analysis
This compound has been used as a ligand in the formation of iron and cobalt complexes . It has also been used in the catalysis of ethylene polymerization, hydrogenation, and hydrosilation of olefins and alkynes .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 573.6±50.0 °C and a predicted density of 0.99±0.1 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Luminescent Properties in Metal Complexes
Research has demonstrated that 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, when complexed with metals like cadmium and zinc, exhibits notable luminescent properties. These complexes show fluorescence emissions, which are attributed to ligand-centered π*−π transitions. The metal centers, such as Cd(II) and Zn(II), play a crucial role in enhancing the fluorescent emission of these ligands (Fan et al., 2004); (Fan et al., 2005).
Catalysis in Polymerization
This compound is also used in catalyzing polymerization processes. Modified versions of this compound, when complexed with metals like iron and cobalt, have been studied for their effectiveness in ethylene polymerization. However, certain modifications, like the substitution of the pyridine ring, resulted in lower catalytic activity (Pelascini et al., 2006).
Immobilization on Silica
Studies have explored the functionalization of 2,6-bis[1-((2,6-diisopropylphenyl)imino)ethyl]pyridine for immobilization on surfaces like silica. This research is significant for developing heterogenized catalyst systems, which are important in various industrial applications (Kaul et al., 2002).
Applications in Atom Transfer Radical Polymerization
This compound has also been investigated for its use in atom transfer radical polymerization (ATRP). Specifically, its iron(II) complexes were studied for the polymerization of (meth)acrylate monomers, showing potential as efficient catalyst systems (Abu-Surrah et al., 2011).
Development of Novel Polyimides
Further, it has been used in the synthesis of novel polyimides. These polyimides, containing pyridine moieties, show good solubility and outstanding mechanical properties, along with high thermal stability, making them useful in various high-performance material applications (Wang et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine are iron and cobalt . It acts as a ligand for these metals, facilitating their catalytic activity in various chemical reactions .
Mode of Action
This compound interacts with its targets by binding to them and forming complexes . These complexes then participate in various catalytic reactions, including ethylene polymerization, ethylene oligomerization, hydrogenation and hydrosilation of olefins and alkynes, and vinyl polymerization of norbornene .
Biochemical Pathways
The compound affects several biochemical pathways related to the synthesis of polymers. For instance, it facilitates the polymerization of ethylene , a crucial process in the production of polyethylene plastics. It also plays a role in the oligomerization of ethylene , a reaction that produces shorter chains of ethylene units.
Result of Action
The action of this compound results in the formation of various products depending on the specific reaction. For example, in the case of ethylene polymerization , the result is the formation of polyethylene , a common plastic material.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy. Other factors, such as pH and the presence of other chemicals, could also potentially impact the compound’s action.
Análisis Bioquímico
Biochemical Properties
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine plays a significant role in biochemical reactions as a ligand for various metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate catalytic activities. For instance, it acts as a ligand for iron and cobalt-catalyzed ethylene polymerization, chromium-catalyzed ethylene oligomerization, and iron-catalyzed hydrogenation and hydrosilation of olefins and alkynes . These interactions are crucial for the catalytic efficiency and selectivity of the reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the formation of complexes that affect cellular activities. For example, its role as a ligand in metal-catalyzed reactions can impact the synthesis of essential biomolecules, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can either inhibit or activate enzymes involved in various biochemical pathways. The compound’s ability to coordinate with metal ions allows it to modulate enzyme activity, leading to changes in gene expression and cellular function . These interactions are essential for the compound’s role in catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and specific temperature conditions . Its degradation over time can lead to changes in its catalytic efficiency and impact on cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties without causing significant adverse effects. At high doses, it can lead to toxic or adverse effects, including disruption of cellular functions and metabolic pathways . Understanding the dosage effects is crucial for optimizing its use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its catalytic activities. The compound’s role as a ligand in metal-catalyzed reactions influences metabolic flux and metabolite levels. For instance, its interaction with iron and cobalt ions can affect the synthesis of key biomolecules, thereby modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form complexes with metal ions also influences its transport and distribution, affecting its overall biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are essential for its role in catalytic processes and its interactions with biomolecules .
Propiedades
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8/h11-23H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUVWBDTWBFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204203-14-5 | |
| Record name | 204203-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


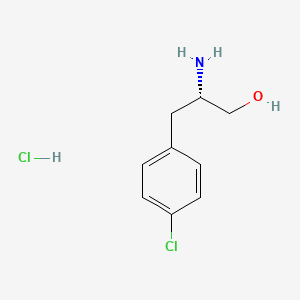
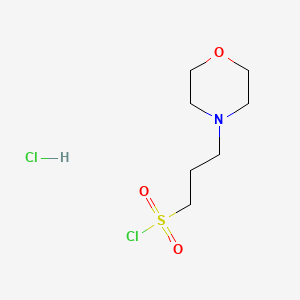

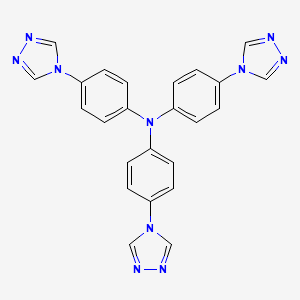

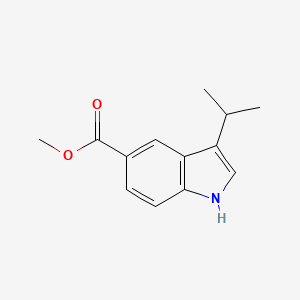
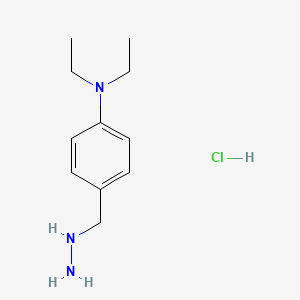


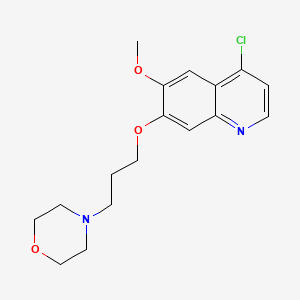
![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)


